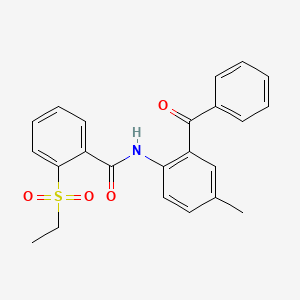

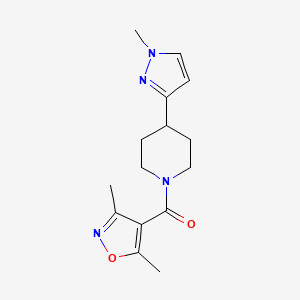

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide, also known as BMS-345541, is a specific inhibitor of IκB kinase (IKK) that has been studied extensively for its potential use in treating various diseases. IKK is a key protein in the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. Inhibition of IKK by BMS-345541 has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for therapeutic development.

Scientific Research Applications

Synthesis and Electrophysiological Activity

The chemical synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide, were explored to identify new selective class III agents for cardiac arrhythmia treatment. These compounds exhibited potency comparable to sematilide, a selective class III agent undergoing clinical trials, indicating the potential for the development of new treatments for reentrant arrhythmias (Morgan et al., 1990).

Nanofiltration Membrane Development

Research into the synthesis of novel sulfonated aromatic diamine monomers led to the development of thin-film composite nanofiltration membranes. These membranes showed increased water flux and improved dye rejection capabilities, highlighting the potential for the application of sulfonated benzamide derivatives in water treatment and purification technologies (Liu et al., 2012).

Prodrug Forms for Sulfonamide Group

The study on N-acyl derivatives of model sulfonamides, aiming to develop prodrug forms for the sulfonamide group, showed that these derivatives have potential as prodrugs for sulfonamide-containing drugs. This research could lead to the development of new formulations with improved pharmacokinetic properties (Larsen et al., 1988).

Serotonin Receptor Agonists

Benzamide derivatives were synthesized and evaluated for their effects on gastrointestinal motility, identifying compounds with selective serotonin 4 receptor agonist activity. This research provides a foundation for the development of new prokinetic agents with potential for treating gastrointestinal motility disorders (Sonda et al., 2004).

Antifolate and Antitumor Agents

The synthesis of classical and nonclassical antifolates based on N-substituted benzamide derivatives showed promising results as inhibitors of dihydrofolate reductase and as potential antitumor agents. This research highlights the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).

properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-3-29(27,28)21-12-8-7-11-18(21)23(26)24-20-14-13-16(2)15-19(20)22(25)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUQYHBPMIVVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)

![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)

![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)

![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)